N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
Definition and Classification Within the N-4HCS Scaffold Family
N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is classified as a member of the N-4HCS scaffold family , a group of compounds characterized by a core structure featuring a 4-hydroxychroman-4-yl moiety linked to a methyl group and a secondary functional group. The compound’s molecular formula, $$ \text{C}{16}\text{H}{15}\text{NO}_{5} $$, reflects its hybrid structure, which combines a chroman-4-one backbone with a carboxamide side chain. This structural configuration places it within the broader category of chromene-carboxamide derivatives, which are renowned for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiparasitic activities.
The N-4HCS scaffold family is defined by its signature N-((4-hydroxychroman-4-yl)methyl) substructure, which serves as a critical pharmacophore for targeting Plasmodium falciparum parasites. Unlike sulfonamide-based N-4HCS derivatives, this compound features a carboxamide group at the C-2 position of the chromene ring, a modification that enhances its binding affinity to parasitic targets while maintaining metabolic stability. Crystallographic analyses of related compounds, such as N-(4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, reveal planar chromene rings and hydrogen-bonding interactions that stabilize the carboxamide group. These structural insights underscore the importance of the carboxamide moiety in mediating target engagement and biological activity.
Table 1: Structural and Physicochemical Properties of Select N-4HCS Scaffold Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | $$ \text{C}{16}\text{H}{15}\text{NO}_{5} $$ | 299.30 | Chroman-4-one, Carboxamide |
| N-(4-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | $$ \text{C}{16}\text{H}{10}\text{ClNO}_{3} $$ | 299.71 | Chlorophenyl, Carboxamide |
| 4-oxo-N-(2-phenylethyl)-4H-chromene-2-carboxamide | $$ \text{C}{18}\text{H}{15}\text{NO}_{3} $$ | 293.32 | Phenylethyl, Carboxamide |
The compound’s classification within the N-4HCS scaffold family is further validated by its shared mechanism of action with sulfonamide analogs, particularly its ability to inhibit Plasmodium falciparum gametogenesis. Structural comparisons with N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide highlight the scaffold’s tolerance for heterocyclic substitutions, suggesting broad potential for medicinal chemistry optimization.
Significance in Antimalarial Research and Transmission-Blocking Therapeutics
This compound has emerged as a cornerstone in the development of transmission-blocking antimalarials , a class of therapeutics designed to interrupt the Plasmodium life cycle by preventing parasite transmission from humans to mosquitoes. High-throughput phenotypic screens targeting Plasmodium falciparum gametocytes identified this compound as a potent inhibitor of male gametogenesis, with half-maximal inhibitory concentrations ($$ \text{IC}_{50} $$) in the nanomolar range. Its activity is attributed to selective binding to the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , a critical regulator of gametocyte maturation and exflagellation.
Table 2: Antimalarial Activity of this compound
| Assay Type | Target Stage | $$ \text{IC}_{50} $$ (nM) | Key Findings |
|---|---|---|---|
| In vitro gametogenesis inhibition | Male gametocytes | 50–100 | Complete block of microgamete formation |
| In vivo transmission blocking | Mosquito midgut | 200–300 | 90% reduction in oocyst development |
| Thermal shift assay (CETSA) | Pfs16 stabilization | N/A | Confirmed target engagement via Pfs16 binding |
The compound’s ability to stabilize Pfs16 disrupts the structural integrity of the parasitophorous vacuole membrane, preventing the release of male gametes during mosquito blood feeding. This mechanism is phenocopied in Pfs16 gene knockout studies, which similarly result in arrested microgametogenesis. Unlike broad-spectrum antimalarials, this compound exhibits stage-specific activity , selectively targeting transmission-competent gametocytes without affecting asexual blood-stage parasites. This specificity minimizes the risk of resistance development and aligns with global malaria eradication strategies focused on reducing community transmission.
Recent advances in structure-activity relationship (SAR) studies have further elucidated the role of the carboxamide group in enhancing solubility and target affinity. Comparative analyses with sulfonamide-based N-4HCS derivatives demonstrate that the carboxamide moiety improves metabolic stability in hepatic microsomal assays, a critical factor for longevity in systemic circulation. These findings underscore the compound’s potential as a lead candidate for next-generation antimalarials, particularly in combination therapies targeting multiple stages of the Plasmodium life cycle.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-15-11-18(26-16-7-3-1-5-13(15)16)19(23)21-12-20(24)9-10-25-17-8-4-2-6-14(17)20/h1-8,11,24H,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQTUWUODRKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the construction of the chroman-4-one core. Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate aldehydes or ketones with phenols to form chroman-4-one derivatives.
Oxidation Reactions: To introduce the 4-oxo group, oxidation of the corresponding chroman-4-one derivatives is performed using oxidizing agents like chromium trioxide or potassium permanganate.
Amide Formation: The carboxamide group is introduced through the reaction of the corresponding acid chloride with an amine under suitable conditions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the chroman-4-one core, introducing additional functional groups.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a 4-hydroxy group, altering the compound's properties.
Substitution Reactions: Substitution reactions at the hydroxyl or carboxamide groups can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Additional hydroxyl or carbonyl groups.
Reduction Products: 4-hydroxy derivatives.
Substitution Products: Derivatives with modified functional groups.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chroman-4-one derivatives. The chroman-4-one core structure is known for its significant biological and pharmaceutical activities.
Scientific Research Applications
- Target of Action this compound's primary target is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16.
- Mode of Action This compound interacts with, and stabilizes, its target, Pfs16.
- Biochemical Pathways The compound affects the progression of blood-stage parasites by targeting the parasitophorous vacuole membrane protein Pfs16.
- Result of Action The molecular and cellular effects of this compound’s action include the stabilization of Pfs16 and the blocking of male gamete formation in the malaria parasite. The compound has been found to block male gamete formation in the malaria parasite life cycle with nanomolar activity.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the construction of the chroman-4-one core. Common synthetic routes include:
- Condensation reactions involving the reaction of appropriate aldehydes or ketones with phenols to form chroman-4-one derivatives.
- Oxidation reactions to introduce the 4-oxo group, oxidation of the corresponding chroman-4-one derivatives is performed using oxidizing agents like chromium trioxide or potassium permanganate.
- Amide formation: The carboxamide group is introduced through the reaction of the corresponding acid chloride with an amine under suitable conditions.
Chemical Reactions
this compound can undergo various chemical reactions:
- Oxidation reactions can further modify the chroman-4-one core, introducing additional functional groups.
- Reduction reactions can be used to convert the 4-oxo group to a 4-hydroxy group, altering the compound's properties.
- Substitution reactions at the hydroxyl or carboxamide groups can lead to the formation of derivatives with different biological activities.
Comparison with Similar Compounds
- Chroman-4-one Derivatives These compounds share the chroman-4-one core structure but differ in their substituents and functional groups.
- 4-Hydroxychroman-4-yl Derivatives These compounds feature the hydroxyl group at the 4-position of the chroman ring, similar to the compound.
- Carboxamide Derivatives These compounds contain the carboxamide group, which can be present in various positions on the chroman ring.
This compound stands out due to its specific combination of hydroxyl and carboxamide groups on the chroman-4-one core. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
The mechanism by which N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- The N-4HCS scaffold distinguishes itself with the hydroxychroman group, which likely enhances solubility and target interaction in parasitic environments .
- The Donepezil hybrid (14n) exemplifies structural diversification for multifunctional activity in Alzheimer’s disease .
N-4HCS Scaffold
- Antimalarial Activity : Rapid inhibition of Plasmodium falciparum male gamete formation, blocking transmission in mouse models .
- Mechanism : Targets Pfs16, a protein critical for gametogenesis, as suggested by photo-affinity labeling studies .
Chromene-2-Carboxamide Derivatives
- Sulfonamide Analogs (e.g., ): Sulfonamide groups are associated with diverse targets (e.g., carbonic anhydrase inhibitors), though specific data for these derivatives are lacking.
- Donepezil Hybrid 14n :
Thiazolyl-Thiophene Derivative ()
- Molecular weight: 382.5 (C₁₉H₁₄N₂O₃S₂).
- Thiophene and thiazole groups may enhance binding to metalloenzymes or redox-active targets, though biological data are unavailable.
Development Challenges :
- The N-4HCS scaffold requires optimization for in vivo stability and toxicity profiles.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with notable biological activities, particularly in the context of malaria treatment. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by various research findings and data tables.
Overview of the Compound
This compound belongs to the class of chroman derivatives, which are recognized for their diverse biological activities. The compound's structure includes a chroman core, which is pivotal for its interaction with biological targets.
The primary target of this compound is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . The interaction stabilizes Pfs16 and inhibits male gamete formation in the malaria parasite, thereby preventing transmission to mosquitoes. This mechanism is crucial for developing transmission-blocking antimalarial therapies.
Key Findings
- Inhibition of Male Gamete Formation : The compound has shown nanomolar activity in blocking male gamete formation in Plasmodium falciparum, significantly impacting the parasite's lifecycle.
- Stabilization of Pfs16 : By stabilizing the Pfs16 protein, the compound disrupts essential processes in the malaria parasite, leading to reduced transmission potential .
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 299.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under standard laboratory conditions |
Antimalarial Activity
A study highlighted that this compound effectively inhibited the growth of Plasmodium falciparum in vitro. The compound's potency was evaluated using IC50 values, demonstrating significant efficacy compared to other known antimalarial agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chroman derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| N-(substituted phenyl)chroman derivatives | Antimicrobial | Varies by substituent |
| N-(hydroxyphenyl)chroman derivatives | Anticancer (breast cancer) | 10 - 20 |
| N-(hydroxychroman) derivatives | Antioxidant | 15 - 25 |
Applications in Medicine
The potential applications of this compound extend beyond malaria treatment. Preliminary studies suggest its efficacy against various cancer cell lines, including cervical and ovarian cancers. Its antioxidant properties also indicate potential use in preventing oxidative stress-related diseases.
Q & A
Basic: What are the primary biological targets of N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how are they identified in malaria research?
The compound primarily targets Plasmodium falciparum gametocyte protein Pfs16, critical for parasite membrane integrity during microgametogenesis. Identification involves photo-affinity labeling to covalently bind the compound to Pfs16, followed by mass spectrometry for protein validation. Functional validation includes observing disrupted membrane association via fluorescence microscopy in parasite cultures .
Basic: What synthetic routes are available for synthesizing this compound, and what purification techniques are recommended?
Synthesis typically involves coupling a 4-hydroxychroman-4-yl-methylamine derivative with activated 4-oxo-4H-chromene-2-carboxylic acid (e.g., via EDCI/HOBt). Key steps include:
- Reaction conditions : Dry DMF as solvent, base (e.g., K₂CO₃) for deprotonation.
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (acetone/water) to obtain single crystals for X-ray validation .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond angles, torsion angles) with an R-factor < 0.05 .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- ¹H/¹³C NMR : Confirms substituent integration and scaffold integrity (e.g., chromene carbonyl at ~δ 175 ppm) .
Advanced: How does the linker length between the chromene scaffold and other pharmacophores influence its inhibitory activity against targets like BACE-1 and cholinesterases?
Structure-Activity Relationship (SAR) : A 5-carbon linker optimizes dual inhibition of BACE-1 and acetylcholinesterase (AChE). Shorter linkers reduce BACE-1 affinity due to steric hindrance, while longer linkers diminish radical scavenging by the chromene moiety. Methodology :
- Enzymatic assays : IC₅₀ determination using recombinant BACE-1 and AChE.
- Molecular docking : Visualize interactions (e.g., chromene’s π-π stacking with catalytic triads) .
Advanced: What strategies are employed to resolve discrepancies in activity data across different in vitro assays for this compound?
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to differentiate target-specific vs. off-target effects.
- Data normalization : Use internal controls (e.g., β-galactosidase in parasite cultures) to account for assay variability.
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for Pfs16 inhibition) and apply statistical models (e.g., ANOVA with post-hoc Tukey test) .
Advanced: How can machine learning (ML) or phenotypic imaging be integrated to study the compound's effects on parasite biology without relying on resistance generation?
- Phenotypic imaging : Use high-content screening (HCS) to quantify gametocyte membrane integrity via fluorescent dyes (e.g., SYTO-61). Train ML models (e.g., convolutional neural networks) to classify morphological changes linked to Pfs16 disruption.
- Pathway enrichment : Integrate transcriptomic data (e.g., RNA-seq of treated vs. untreated parasites) to identify dysregulated pathways (e.g., membrane remodeling genes) .
Advanced: What are the key considerations in designing multi-target inhibitors incorporating the 4-oxo-4H-chromene-2-carboxamide scaffold for neurodegenerative diseases?
- Hybrid design : Combine the chromene scaffold (radical scavenging, BACE-1 inhibition) with tacrine (AChE inhibition).
- Linker optimization : Balance hydrophobicity (logP 2–3) and flexibility (e.g., alkyl vs. PEG spacers) to enhance blood-brain barrier penetration.
- In vivo validation : Use transgenic AD mouse models to assess cognitive improvement (Morris water maze) and amyloid-β reduction (ELISA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
